molecular formula C12H11FN2 B1530235 (3-Fluorophenyl)(pyridin-2-yl)methanamine CAS No. 1178292-62-0

(3-Fluorophenyl)(pyridin-2-yl)methanamine

Cat. No.: B1530235
CAS No.: 1178292-62-0
M. Wt: 202.23 g/mol
InChI Key: KQZYFGZSUCYGSD-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(pyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C12H11FN2 and its molecular weight is 202.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Synthesis

  • Pincer Palladacycles : Derivatives of (3-Fluorophenyl)(pyridin-2-yl)methanamine have been synthesized and used in the formation of unsymmetrical NCN′ and PCN pincer palladacycles, showing good catalytic activity and selectivity in chemical reactions due to C–H bond activation (Roffe et al., 2016).

Medicinal Chemistry and Drug Discovery

  • Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural motifs with this compound, have been identified as potent and selective Met kinase inhibitors with promising in vivo efficacy and pharmacokinetic profiles, advancing into phase I clinical trials (Schroeder et al., 2009).
  • Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine, a related compound, showed significant seizures protection in various models, indicating potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photophysical and Material Sciences

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines demonstrated enhanced cellular uptake and remarkable photocytotoxicity, suggesting applications in cancer therapy and cellular imaging (Basu et al., 2015).
  • Anion Detection : Tri-(2-picolyl) amine-modificated triarylborane was synthesized for the distinction of cyanide and fluoride anions in aqueous solutions, displaying different fluorogenic responses, which indicates its potential for environmental monitoring and analytical chemistry applications (Zhang et al., 2019).

Chemical Synthesis and Characterization

  • Organic Synthesis : A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized via a one-pot, three-component condensation process. These compounds, characterized by their optical properties, demonstrated absorption and fluorescence spectra with large Stokes' shift, implying their use in luminescent materials and organic electronics (Volpi et al., 2017).

Mechanism of Action

  • Bansode, A. H., & Suryavanshi, G. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways. RSC Advances, 8, 32055 (2018)
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2012)
  • Reactions of commercially available amines with intermediates. (2019)
  • (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Uses, Interactions, Mechanism of action. (2010)

: Read the full article : Link to article : Link to article : DrugBank entry

Properties

IUPAC Name

(3-fluorophenyl)-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-10-5-3-4-9(8-10)12(14)11-6-1-2-7-15-11/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZYFGZSUCYGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178292-62-0
Record name (3-fluorophenyl)(pyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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